molecular formula C28H28N2O6 B265564 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265564
M. Wt: 488.5 g/mol
InChI Key: CHQLNUBOGQYXEM-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In

Mechanism of Action

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in cell death and inflammation. It does this by binding to the ATP-binding site of the JNK kinase and preventing its activation. This leads to a decrease in the phosphorylation of c-Jun, a downstream target of the JNK pathway, and a reduction in cell death and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects by promoting the survival of dopaminergic neurons in animal models of Parkinson's disease. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to inflammation and neurodegeneration. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been widely used in preclinical studies as a tool compound to investigate the JNK pathway and its role in neurodegenerative diseases. It has been shown to have good efficacy and safety profiles in animal models, making it a promising candidate for further development. However, there are limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application is in the treatment of Parkinson's disease, where it has shown promising results in animal models. Further studies are needed to determine its efficacy and safety in human clinical trials. Another potential application is in the treatment of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, where the JNK pathway is also involved. Additionally, there is a need for the development of more selective JNK inhibitors that can target specific isoforms of the kinase and minimize off-target effects.

Synthesis Methods

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method of this compound has been described in various scientific publications and patents. One of the most commonly used methods involves the reaction of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one with 4-ethoxy-3-methoxyphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. This compound has also been shown to promote the survival of dopaminergic neurons in animal models of Parkinson's disease.

properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(E)-[2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate

InChI

InChI=1S/C28H28N2O6/c1-5-36-22-11-8-19(14-23(22)35-4)25-24(26(31)20-9-10-21(34-3)17(2)13-20)27(32)28(33)30(25)16-18-7-6-12-29-15-18/h6-15,25,31H,5,16H2,1-4H3/b26-24+

InChI Key

CHQLNUBOGQYXEM-SHHOIMCASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

Origin of Product

United States

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